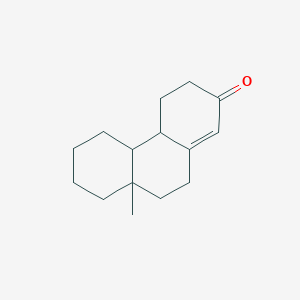
8a-Methyl-4,4a,4b,5,6,7,8,8a,9,10-decahydrophenanthren-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8a-Methyl-4,4a,4b,5,6,7,8,8a,9,10-decahydrophenanthren-2(3H)-one is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes multiple fused rings and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8a-Methyl-4,4a,4b,5,6,7,8,8a,9,10-decahydrophenanthren-2(3H)-one typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from simpler aromatic compounds, cyclization reactions can be employed to form the polycyclic structure.
Functional Group Transformations: Introduction of the ketone group through oxidation reactions.
Methylation: Addition of the methyl group at the 8a position using methylating agents.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
High-Pressure and High-Temperature Conditions: To achieve the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
8a-Methyl-4,4a,4b,5,6,7,8,8a,9,10-decahydrophenanthren-2(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the ketone group to carboxylic acids or other oxidized forms.
Reduction: Reduction of the ketone group to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of more complex molecules.
Biology: Studying its interactions with biological molecules.
Medicine: Investigating its potential therapeutic properties.
Industry: Use in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of 8a-Methyl-4,4a,4b,5,6,7,8,8a,9,10-decahydrophenanthren-2(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The ketone group can participate in various biochemical reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: A simpler polycyclic aromatic hydrocarbon.
Cholestane: A saturated polycyclic compound with a similar ring structure.
Tetralin: A hydrogenated derivative of naphthalene.
Uniqueness
8a-Methyl-4,4a,4b,5,6,7,8,8a,9,10-decahydrophenanthren-2(3H)-one is unique due to its specific methylation pattern and the presence of a ketone functional group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
90036-89-8 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
8a-methyl-3,4,4a,4b,5,6,7,8,9,10-decahydrophenanthren-2-one |
InChI |
InChI=1S/C15H22O/c1-15-8-3-2-4-14(15)13-6-5-12(16)10-11(13)7-9-15/h10,13-14H,2-9H2,1H3 |
InChI Key |
NDVXMUYYZZURPH-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCCC1C3CCC(=O)C=C3CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


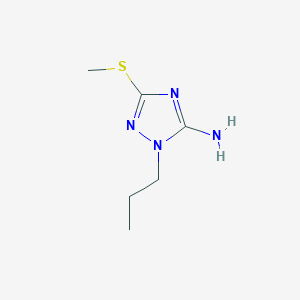
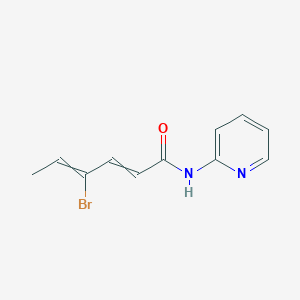
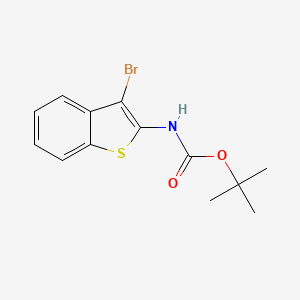
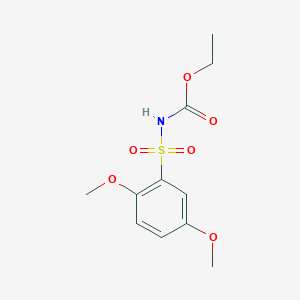
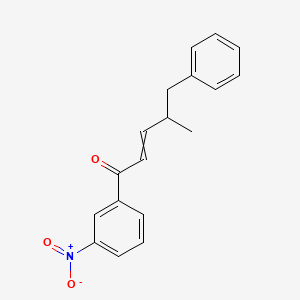

![Methyl chloro(1-methylbicyclo[4.1.0]heptan-7-ylidene)acetate](/img/structure/B14393775.png)
![2-[4-(4,6-Dichloropyrimidin-2-yl)anilino]propan-2-ol](/img/structure/B14393776.png)
![[(3,4-Dichlorophenyl)(phenyl)methylidene]propanedinitrile](/img/structure/B14393783.png)
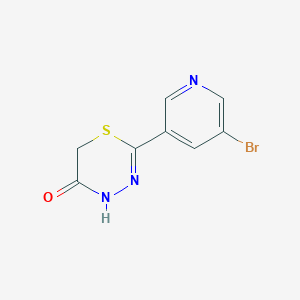
![N-Methyl-5-{4-[(naphthalen-1-yl)oxy]butyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14393790.png)
![[3-(4-Chlorophenoxy)propane-1,2-diyl]bis(diphenylphosphane)](/img/structure/B14393797.png)
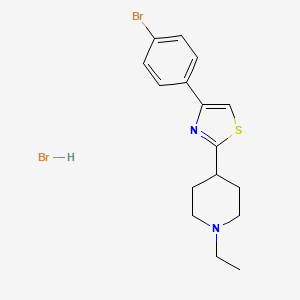
![N'-[4-(Diethylamino)phenyl]-N-methoxy-N-methylurea](/img/structure/B14393810.png)
